molecular formula C22H12F4N2 B14778705 4,4'-Bis(2,4-difluorophenyl)-2,2'-bipyridine

4,4'-Bis(2,4-difluorophenyl)-2,2'-bipyridine

Cat. No.: B14778705
M. Wt: 380.3 g/mol
InChI Key: ZEZQRSCVWYPDNY-UHFFFAOYSA-N
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Description

4,4’-Bis(2,4-difluorophenyl)-2,2’-bipyridine is an organic compound that belongs to the bipyridine family. This compound is characterized by the presence of two bipyridine units, each substituted with two difluorophenyl groups. It is widely used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(2,4-difluorophenyl)-2,2’-bipyridine typically involves the coupling of 2,4-difluorophenylboronic acid with 4,4’-dibromo-2,2’-bipyridine using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like toluene or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 4,4’-Bis(2,4-difluorophenyl)-2,2’-bipyridine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(2,4-difluorophenyl)-2,2’-bipyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding bipyridine dicarboxylic acids.

    Reduction: Formation of bipyridine derivatives with reduced functional groups.

    Substitution: Formation of substituted bipyridine derivatives with various functional groups.

Scientific Research Applications

4,4’-Bis(2,4-difluorophenyl)-2,2’-bipyridine is used in a wide range of scientific research applications, including:

    Chemistry: As a ligand in coordination chemistry for the synthesis of metal complexes.

    Biology: In the study of biological systems and as a probe for fluorescence-based assays.

    Industry: Used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4,4’-Bis(2,4-difluorophenyl)-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, leading to specific biological or chemical effects. The bipyridine units act as chelating agents, binding to metal ions through nitrogen atoms, while the difluorophenyl groups provide additional stability and electronic properties to the complexes.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobiphenyl: Similar in structure but lacks the bipyridine units.

    4,4’-Difluorobenzophenone: Contains a carbonyl group instead of the bipyridine units.

    4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Similar bipyridine structure but with trifluoromethyl groups instead of difluorophenyl groups.

Uniqueness

4,4’-Bis(2,4-difluorophenyl)-2,2’-bipyridine is unique due to the presence of both bipyridine and difluorophenyl groups, which confer distinct electronic and steric properties. This combination makes it particularly useful in the formation of stable metal complexes with specific reactivity and selectivity.

Properties

Molecular Formula

C22H12F4N2

Molecular Weight

380.3 g/mol

IUPAC Name

4-(2,4-difluorophenyl)-2-[4-(2,4-difluorophenyl)pyridin-2-yl]pyridine

InChI

InChI=1S/C22H12F4N2/c23-15-1-3-17(19(25)11-15)13-5-7-27-21(9-13)22-10-14(6-8-28-22)18-4-2-16(24)12-20(18)26/h1-12H

InChI Key

ZEZQRSCVWYPDNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=NC=C2)C3=NC=CC(=C3)C4=C(C=C(C=C4)F)F

Origin of Product

United States

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